Acetyl-PHF6 amide TFA

Description

The exact mass of the compound PHF6 Trifluoroacetate is 862.44118928 g/mol and the complexity rating of the compound is 1310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

329897-62-3 |

|---|---|

Molecular Formula |

C36H60N8O9 |

Molecular Weight |

748.9 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H60N8O9/c1-7-21(6)30(44-31(47)24(15-16-27(38)46)40-33(49)28(39)19(2)3)35(51)43-29(20(4)5)34(50)42-26(18-22-11-13-23(45)14-12-22)32(48)41-25(36(52)53)10-8-9-17-37/h11-14,19-21,24-26,28-30,45H,7-10,15-18,37,39H2,1-6H3,(H2,38,46)(H,40,49)(H,41,48)(H,42,50)(H,43,51)(H,44,47)(H,52,53)/t21-,24-,25-,26-,28-,29-,30-/m0/s1 |

InChI Key |

ZNMIMDOXMDWDPH-JODTYCEVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

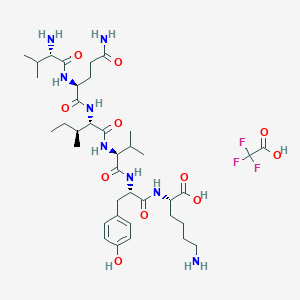

Acetyl-PHF6 amide TFA chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-PHF6 amide TFA (Ac-VQIVYK-NH2 TFA) is a synthetic hexapeptide derived from a segment of the human tau protein. Specifically, it corresponds to the amino acid sequence 306-311 (Val-Gln-Ile-Val-Tyr-Lys) of the longest tau isoform, with an acetylated N-terminus and an amidated C-terminus. The "TFA" designation indicates that the peptide is complexed with trifluoroacetic acid, a common counterion resulting from the solid-phase peptide synthesis (SPPS) and purification process. This peptide is of significant interest in neurodegenerative disease research, particularly in studies related to Alzheimer's disease and other tauopathies. Its sequence, VQIVYK, is known as PHF6 and is a critical motif for tau protein aggregation into paired helical filaments (PHFs), a hallmark of these diseases.[1][2]

Chemical Structure and Properties

The chemical structure of Acetyl-PHF6 amide consists of a six-amino acid peptide chain with N-terminal acetylation and C-terminal amidation.

Sequence: Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2

Molecular Formula (peptide only): C38H63N9O8

Molecular Weight (peptide only): 789.97 g/mol

Molecular Formula (TFA salt): C40H64F3N9O10

Molecular Weight (TFA salt): 903.99 g/mol [3][4]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C40H64F3N9O10 | MedchemExpress, AbMole BioScience |

| Molecular Weight | 903.99 g/mol | [3][4] |

| Sequence | Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2 | [3][4] |

| Purity (by HPLC) | >98.0% to 99.75% | [3][5] |

| Appearance | White to off-white solid | [4][6] |

| Solubility | Soluble in DMSO (e.g., 67.5 mg/mL) | [1][3] |

| Storage Conditions | Powder: -20°C to -80°C, protect from light | [3][6] |

| CAS Number (free base) | 878663-43-5 | TargetMol, Amaybio |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Acetyl-PHF6 Amide

The synthesis of Acetyl-PHF6 amide is typically achieved using Fmoc-based solid-phase peptide synthesis.[7]

1. Resin Preparation:

-

Start with a Rink Amide resin to yield a C-terminal amide.

-

Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).

2. Amino Acid Coupling:

-

The peptide chain is assembled on the resin from the C-terminus to the N-terminus.

-

For each coupling cycle:

-

Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Couple the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Wash the resin to remove excess reagents.

-

-

The coupling sequence is: Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH.

3. N-terminal Acetylation:

-

After the final valine is coupled and the Fmoc group is removed, the N-terminus is acetylated on-resin using acetic anhydride and a base like DIPEA in DMF.[7]

4. Cleavage and Deprotection:

-

The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail containing a high concentration of trifluoroacetic acid (TFA).[7]

-

A common cleavage cocktail is Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5).

5. Precipitation and Purification:

-

The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.[7]

-

The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

The purified peptide is lyophilized to obtain a stable powder.

6. Characterization:

-

The identity and purity of the final product are confirmed using mass spectrometry (e.g., ESI-MS) and analytical HPLC.[7]

Thioflavin T (ThT) Aggregation Assay

This assay is used to monitor the formation of amyloid-like fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as those in aggregated peptides.[3]

1. Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a Thioflavin T stock solution in water and filter it.

-

Prepare an aggregation buffer (e.g., PBS, pH 7.4).

2. Assay Setup:

-

In a 96-well black plate, add the aggregation buffer, ThT solution (final concentration typically 10-25 µM), and the peptide stock solution to achieve the desired final peptide concentration (e.g., 25-100 µM).[3][7]

-

Include negative controls (buffer and ThT without the peptide).

3. Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with excitation around 440-450 nm and emission around 480-490 nm.[3]

4. Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation kinetics curves.

-

From these curves, parameters such as the lag phase, elongation rate, and maximum fluorescence can be determined.

References

- 1. Acetyl-PHF6 amide(TFA) (878663-43-5 free base) | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - CAS:878663-43-5 - 阿镁生物 [amaybio.com]

- 7. benchchem.com [benchchem.com]

The Biological Significance of Tau Hexapeptide VQIVYK: A Core Driver of Neurofibrillary Tangle Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The microtubule-associated protein tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. The aggregation of tau into paired helical filaments (PHFs) and subsequent neurofibrillary tangles (NFTs) is a hallmark of these diseases. A critical player in this pathological cascade is the hexapeptide motif 306VQIVYK311, located in the third microtubule-binding repeat (R3) of the tau protein.[1][2] This short sequence is a primary nucleation site for tau aggregation, capable of self-assembling into β-sheet-rich fibrils and inducing the polymerization of full-length tau.[3][4] Understanding the biophysical properties and cellular consequences of VQIVYK-mediated aggregation is paramount for the development of effective therapeutic strategies against tauopathies. This technical guide provides a comprehensive overview of the biological significance of the VQIVYK hexapeptide, detailing its structural characteristics, aggregation kinetics, and cellular toxicity. Furthermore, it presents detailed experimental protocols and quantitative data to aid researchers in the study of this critical pathogenic determinant.

Introduction: The Central Role of VQIVYK in Tau Pathology

The tau protein, in its native state, is a soluble, intrinsically disordered protein that binds to and stabilizes microtubules in neurons.[3] However, in tauopathies, it detaches from microtubules and aggregates into insoluble fibrils.[3] The microtubule-binding region of tau, comprising three or four imperfect repeats (3R or 4R tau), is the core component of these fibrillar aggregates.[5] Within this region, two hexapeptide motifs, 275VQIINK280 (in R2, present in 4R tau) and 306VQIVYK311 (in R3, present in all major tau isoforms), have been identified as the primary drivers of tau aggregation.[3][4][5]

The VQIVYK sequence, also known as PHF6, exhibits a high propensity to adopt a β-sheet conformation, a key structural feature of amyloid fibrils.[1] Through a process known as steric zipper formation, VQIVYK peptides stack in parallel β-sheets, with their hydrophobic side chains tightly interlocking to form a stable, dry interface.[3][6] This self-assembly is a critical initiating event in the formation of larger tau oligomers and fibrils.[3][6] The VQIVYK segment can independently form fibrils and can also seed the aggregation of full-length tau protein.[1][2]

The aggregation of VQIVYK is not only a biophysical phenomenon but also has significant pathological consequences. VQIVYK-containing aggregates are neurotoxic, leading to mitochondrial dysfunction and cell death.[7] Furthermore, these aggregates can trigger neuroinflammatory responses by activating the NLRP3 inflammasome in microglia.[8] Given its central role in initiating and propagating tau pathology, the VQIVYK hexapeptide has become a key target for the development of diagnostic tools and therapeutic inhibitors.

Quantitative Data on VQIVYK Interactions and Inhibition

The following tables summarize key quantitative data related to the VQIVYK hexapeptide, providing a basis for comparative analysis and experimental design.

Table 1: Inhibition of VQIVYK-Mediated Aggregation

| Inhibitor | Target | Assay | IC50 (μM) | Reference |

| Phenylthiazolyl-hydrazides (PTHs) | Tau (PHF formation) | Thioflavin S fluorescence | 1 - 5 | [9] |

| Emodin (an anthraquinone) | Tau (PHF formation) | Thioflavin S fluorescence | ~1-5 | [9] |

| Naphthoquinone-dopamine (NQDA) | PHF6 (VQIVYK) peptide (25 µM) | Thioflavin S fluorescence | ~17 | [10] |

| Naphthoquinone-tryptophan | PHF6 (VQIVYK) peptide (25 µM) | Thioflavin S fluorescence | ~21 | [10] |

| Rosmarinic acid | PHF6 (VQIVYK) peptide (25 µM) | Thioflavin S fluorescence | ~77 | [10] |

| Epigallocatechin gallate (EGCG) | PHF6 (VQIVYK) peptide (25 µM) | Thioflavin S fluorescence | ~19 | [10] |

| RI-AG03 | TauΔ1-250 | Thioflavin T fluorescence | 7.83 | [11] |

| RI-AG03 | Tau2N4R | Thioflavin T fluorescence | 5 | [11] |

Table 2: Binding Affinity of VQIVYK and Related Peptides

| Binding Partners | Method | Dissociation Constant (Kd) | Reference |

| Tau Repeat 2 (R2) and Anionic Membranes | Isothermal Titration Calorimetry (ITC) | Strong binding (qualitative) | [12] |

| Tau Repeat 3 (R3, contains VQIVYK) and Anionic Membranes | Isothermal Titration Calorimetry (ITC) | Strong binding (qualitative) | [12] |

| Purpurin and Full-Length Tau | Surface Plasmon Resonance (SPR) | Strong binding (qualitative) | [5] |

Note: Direct, high-affinity Kd values for the VQIVYK peptide binding to full-length tau are challenging to obtain due to the transient and cooperative nature of the interaction within the larger, intrinsically disordered protein. The data presented here reflects interactions of larger tau fragments or the peptide with model systems.

Table 3: Cytotoxicity of VQIVYK and Related Peptides

| Peptide/Compound | Cell Line | Assay | EC50/IC50 (μM) | Exposure Time | Reference |

| Aβ3(pE)-42 | Primary Neurons | XTT reduction | ~0.5 | 24 h | [13] |

| 5% pE-Aβ | Primary Neurons | XTT reduction | ~0.5 | 24 h | [13] |

| Citrinin | SH-SY5Y | MTT | 77.1 | 24 h | [14] |

| Citrinin | SH-SY5Y | MTT | 74.7 | 48 h | [14] |

| Aβ42 | SH-SY5Y | MTT | > 1 (sublethal at 1 µM) | 12 h | [15] |

| Aβ42 | SH-SY5Y | MTT | ~2.5 (65% viability) | 12 h | [15] |

Note: Direct EC50/IC50 values for VQIVYK-induced cytotoxicity are not consistently reported in the literature, with many studies focusing on qualitative descriptions of toxicity. The data above for related amyloidogenic peptides and toxins in a relevant neuronal cell line (SH-SY5Y) are provided for context.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological significance of the VQIVYK hexapeptide.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

Materials:

-

VQIVYK peptide (lyophilized)

-

Thioflavin T (ThT)

-

Aggregation buffer (e.g., 20 mM MOPS, pH 7.2 or PBS, pH 7.4)[4][16]

-

Heparin (optional, as an inducer of aggregation)[4]

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection capabilities

Protocol:

-

Preparation of VQIVYK Stock Solution: Dissolve lyophilized VQIVYK peptide in an appropriate solvent (e.g., ultrapure water or a disaggregating solvent like HFIP followed by evaporation) to a stock concentration of 1-5 mM.[4][6]

-

Preparation of ThT Stock Solution: Prepare a 1-5 mM ThT stock solution in ultrapure water and filter through a 0.2 µm filter. Store protected from light.[17]

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture. A typical reaction may contain:

-

Incubation and Measurement: Incubate the plate at 37°C. Measure the ThT fluorescence at regular intervals (e.g., every 5-10 minutes) using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[4][17][18]

-

Data Analysis: Plot the fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time, elongation rate, and plateau of the aggregation reaction.

Caption: Workflow for the Thioflavin T aggregation assay.

Transmission Electron Microscopy (TEM) of VQIVYK Fibrils

TEM is used to visualize the morphology of the aggregates formed in vitro.

Materials:

-

Aggregated VQIVYK sample from the ThT assay or a separate preparation

-

Copper grids (200-400 mesh) coated with formvar and carbon

-

Negative stain solution (e.g., 2% uranyl acetate in water)[19]

-

Filter paper

-

Tweezers

Protocol:

-

Grid Preparation: Place a 3-5 µL drop of the aggregated VQIVYK solution onto the carbon-coated side of the grid. Allow the sample to adsorb for 1-3 minutes.[19]

-

Washing: Wick away the excess sample with the edge of a filter paper. Wash the grid by placing it on a drop of deionized water for a few seconds and then blotting it dry. Repeat this step 2-3 times to remove salts.

-

Staining: Apply a 3-5 µL drop of the 2% uranyl acetate solution to the grid for 1-3 minutes.[19]

-

Final Blotting: Wick away the excess stain completely with filter paper.

-

Drying: Allow the grid to air dry completely.

-

Imaging: Image the grid using a transmission electron microscope at an appropriate magnification (e.g., 25,000x to 100,000x).[19]

Caption: Workflow for preparing VQIVYK fibrils for TEM.

Atomic Force Microscopy (AFM) of VQIVYK Fibrils

AFM provides high-resolution topographical images of individual fibrils.

Materials:

-

Aggregated VQIVYK sample

-

Deionized water

-

Nitrogen gas or vacuum for drying

Protocol:

-

Substrate Preparation: Cleave a fresh, atomically flat surface on a mica disc using adhesive tape.[20]

-

Sample Deposition: Deposit a 10-20 µL drop of the diluted VQIVYK fibril solution onto the mica surface.[21]

-

Incubation: Allow the sample to adsorb to the mica surface for 10-20 minutes.[21]

-

Rinsing: Gently rinse the surface with deionized water to remove unadsorbed material and salts.[21]

-

Drying: Dry the sample under a gentle stream of nitrogen gas or in a vacuum desiccator.[21]

-

Imaging: Image the sample using an AFM in tapping mode.[21]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

VQIVYK peptide (monomeric and aggregated forms)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[22]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 3 x 104 cells/well and allow them to adhere overnight.[22]

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of monomeric or aggregated VQIVYK. Include appropriate controls (untreated cells, vehicle control).

-

Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).[14]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]

-

Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the EC50 value.

Signaling Pathways and Logical Relationships

VQIVYK-Induced NLRP3 Inflammasome Activation

Aggregated tau, including fibrils formed from the VQIVYK peptide, can act as a danger-associated molecular pattern (DAMP) that triggers neuroinflammation. One key pathway involved is the activation of the NLRP3 inflammasome in microglia.

Caption: VQIVYK aggregates trigger NLRP3 inflammasome activation in microglia.

This pathway begins with the recognition of VQIVYK aggregates by pattern recognition receptors, such as Toll-like receptors (TLRs), on the surface of microglia.[12] This recognition initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[12] The assembly of the NLRP3 inflammasome complex then leads to the activation of caspase-1, which cleaves pro-IL-1β into its mature, pro-inflammatory form, IL-1β.[12] The secretion of IL-1β contributes to a neuroinflammatory environment that can exacerbate neuronal damage.

Experimental Workflow for Screening VQIVYK Aggregation Inhibitors

The development of therapeutics targeting VQIVYK aggregation requires a robust screening workflow to identify and characterize potential inhibitors.

Caption: A typical workflow for screening VQIVYK aggregation inhibitors.

This workflow begins with a high-throughput primary screen of a compound library using the ThT assay to identify compounds that inhibit VQIVYK aggregation. Primary hits are then subjected to secondary validation, including dose-response studies to determine their potency (IC50) and morphological analysis by TEM or AFM to confirm the absence of fibrillar aggregates. Validated hits are further tested in cell-based assays to assess their cytotoxicity and their ability to inhibit tau aggregation in a cellular context. Promising lead compounds from these assays can then be advanced to in vivo studies in animal models of tauopathy to evaluate their efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion

The VQIVYK hexapeptide is a critical pathogenic motif in the aggregation of the tau protein. Its intrinsic ability to form β-sheet-rich structures and drive the formation of neurofibrillary tangles makes it a focal point for research into the mechanisms of tauopathies and the development of novel therapeutics. This technical guide has provided a comprehensive overview of the biological significance of VQIVYK, supported by quantitative data and detailed experimental protocols. By leveraging this information, researchers and drug development professionals can further unravel the complexities of tau pathology and accelerate the discovery of effective treatments for Alzheimer's disease and other devastating neurodegenerative disorders.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A simple and effective sample preparation method for atomic force microscopy visualization of individual DNA molecules in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purpurin modulates Tau-derived VQIVYK fibrillization and ameliorates Alzheimer’s disease-like symptoms in animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5 Top Tips for Sample Preparation in AFM Imaging — NuNano AFM Probes [nunano.com]

- 7. Assays for the Screening and Characterization of Tau Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Tau/Nucleoporin Interactions by Surface Plasmon Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. azonano.com [azonano.com]

- 11. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Prion-Like Behavior and Tau-dependent Cytotoxicity of Pyroglutamylated β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 19. Transmission electron microscopy assay [assay-protocol.com]

- 20. Mica Substrate Preparation [nanophys.kth.se]

- 21. Protocols | AFM | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 22. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

The Core Interaction: A Technical Guide to the PHF6 Protein and NuRD Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plant Homeodomain Finger Protein 6 (PHF6) is a critical regulator of gene expression with significant implications in both developmental processes and oncogenesis. Mutations in the PHF6 gene are the causative factor for the X-linked intellectual disability disorder Börjeson-Forssman-Lehmann syndrome (BFLS) and are frequently observed in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML).[1][2][3] A key mechanism through which PHF6 exerts its function is through its direct interaction with the Nucleosome Remodeling and Deacetylation (NuRD) complex, a major chromatin remodeling machinery.[1][3][4] This technical guide provides an in-depth exploration of the PHF6-NuRD interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Data Presentation: Quantitative Analysis of the PHF6-NuRD Interaction

The interaction between PHF6 and the NuRD complex is primarily mediated by the direct binding of PHF6 to the RBBP4 subunit of the NuRD complex.[5] Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity between a peptide of PHF6 (residues 157-171), encompassing the nucleolar localization sequence (NoLS), and RBBP4.[5] Furthermore, the impact of specific mutations within this binding region on the interaction has been quantitatively assessed, providing crucial insights into the molecular determinants of this association.[5]

| Interacting Partners | Method | Dissociation Constant (Kd) | Stoichiometry (N) | Reference |

| PHF6 (157-171) peptide and RBBP4 | Isothermal Titration Calorimetry (ITC) | 7.1 ± 0.4 μM | ~1:1 | [5] |

Table 1: Binding Affinity of the PHF6-RBBP4 Interaction. This table summarizes the quantitative binding affinity between the PHF6 peptide (amino acids 157-171) and the RBBP4 protein as determined by ITC. The dissociation constant (Kd) indicates a micromolar affinity, and the stoichiometry suggests a 1:1 binding ratio.

| PHF6 Peptide Mutant | Fold Reduction in Binding Affinity to RBBP4 | Reference |

| R163A | 7-fold | [5] |

| K164A | 5-fold | [5] |

| R163A/K164A | 30-fold | [5] |

Table 2: Impact of PHF6 Mutations on RBBP4 Binding Affinity. This table details the quantitative effect of specific point mutations within the PHF6 peptide on its binding affinity for RBBP4. The data, derived from ITC experiments, highlights the critical roles of Arginine 163 and Lysine 164 in mediating the interaction.

Signaling Pathways and Logical Relationships

The interaction between PHF6 and the NuRD complex is a key event in the regulation of gene expression. PHF6 acts as an adaptor protein, recruiting the NuRD complex to specific genomic loci. The NuRD complex, in turn, utilizes its histone deacetylase and chromatin remodeling activities to modify the local chromatin environment, typically leading to transcriptional repression. This pathway is crucial for normal development and its dysregulation is implicated in various diseases.

Caption: PHF6 recruits the NuRD complex to chromatin, leading to transcriptional repression.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect the PHF6-NuRD Interaction

This protocol describes the co-immunoprecipitation of endogenous PHF6 and the NuRD complex from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-PHF6 antibody (ensure it is validated for IP)

-

Control IgG antibody (from the same species as the anti-PHF6 antibody)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting: anti-PHF6, anti-RBBP4, anti-HDAC1, anti-CHD4

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add control IgG and protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Remove the beads from the pre-cleared lysate and add the anti-PHF6 antibody. Incubate overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PHF6 and NuRD complex components (RBBP4, HDAC1, CHD4).

References

- 1. PHF6 interacts with the nucleosome remodeling and deacetylation (NuRD) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PHF6 regulates phenotypic plasticity through chromatin organization within lineage-specific genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PHF6 Degrees of Separation: The Multifaceted Roles of a Chromatin Adaptor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Basis of Plant Homeodomain Finger 6 (PHF6) Recognition by the Retinoblastoma Binding Protein 4 (RBBP4) Component of the Nucleosome Remodeling and Deacetylase (NuRD) Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PHF6 in Epigenetic Regulation and Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plant Homeodomain Finger Protein 6 (PHF6) is a critical epigenetic regulator implicated in a spectrum of human diseases, ranging from the X-linked neurodevelopmental disorder Börjeson-Forssman-Lehmann syndrome (BFLS) to various hematologic malignancies, most notably T-cell acute lymphoblastic leukemia (T-ALL) and acute myeloid leukemia (AML). This technical guide provides an in-depth exploration of the molecular mechanisms by which PHF6 governs gene expression through its role in chromatin remodeling, histone modification, and interactions with key cellular complexes. This document summarizes quantitative data from seminal studies, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows involving PHF6.

Introduction to PHF6

PHF6 is a 41 kDa protein encoded by the PHF6 gene located on the X chromosome. It is characterized by the presence of two atypical plant homeodomain (PHD)-like zinc finger domains, which are crucial for its function as a chromatin reader.[1][2] Unlike canonical PHD fingers that recognize modified histone tails, the extended PHD (ePHD) domains of PHF6 have been shown to bind directly to double-stranded DNA.[1] PHF6 is broadly expressed, with particularly high levels in the developing central nervous system and hematopoietic progenitor cells.[3] Its function is highly context-dependent, acting as a tumor suppressor in some cancers while promoting cell growth in others.[4]

PHF6 in Epigenetic Regulation

PHF6 exerts its influence on gene expression primarily through its interactions with chromatin-modifying complexes and its impact on the local chromatin environment.

Interaction with the NuRD Complex

A primary mechanism of PHF6-mediated gene regulation involves its interaction with the Nucleosome Remodeling and Deacetylase (NuRD) complex.[5][6] The NuRD complex is a key player in transcriptional repression and is involved in processes such as histone deacetylation and ATP-dependent chromatin remodeling. PHF6 has been shown to directly interact with the RBBP4 and RBBP7 components of the NuRD complex, thereby recruiting it to specific genomic loci.[6] This recruitment leads to the deacetylation of histones, resulting in a more condensed chromatin state and subsequent transcriptional repression of target genes.

Crosstalk with the PRC2 Complex

Evidence suggests a functional interplay between PHF6 and the Polycomb Repressive Complex 2 (PRC2).[7] PRC2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin and gene silencing. Loss-of-function mutations in PHF6 are frequently associated with alterations in PRC2 components in T-ALL, suggesting a cooperative role in leukemogenesis.[7] While a direct physical interaction is not firmly established, it is proposed that PHF6 may facilitate PRC2 recruitment to specific gene promoters, leading to their silencing.

Influence on Histone Modifications

PHF6 plays a significant role in modulating the histone landscape. In B-cell acute lymphoblastic leukemia (B-ALL), PHF6 binding is positively correlated with active histone marks such as H3K4me3 and H3K27ac.[8] Loss of PHF6 in B-ALL cells leads to significant changes in the chromatin landscape, including altered nucleosome positioning at the transcription start sites of key B-cell and T-cell lineage-specific genes.[1] This suggests that PHF6 is crucial for maintaining the epigenetic identity of B-cells.

Role of PHF6 in Gene Expression

The epigenetic modifications orchestrated by PHF6 translate into profound changes in gene expression, impacting cell fate, differentiation, and proliferation.

Regulation of Lineage-Specific Genes in Hematopoiesis

In hematopoiesis, PHF6 is a critical regulator of lineage fidelity. In B-cell precursors, PHF6 is required to maintain the expression of B-cell identity genes and repress T-cell lineage genes.[1][4] Loss of PHF6 in a murine B-ALL model resulted in the downregulation of B-cell development genes and the upregulation of T-cell-associated genes, leading to a lineage switch and the development of lymphomas with T-cell features.[1]

Tumor Suppressor Function in T-ALL

In T-ALL, PHF6 acts as a tumor suppressor. Inactivating mutations in PHF6 are found in a significant proportion of T-ALL cases, particularly in adult patients.[9] These mutations are often associated with mutations in the NOTCH1 gene, a key driver of T-ALL.[3][9] The loss of PHF6 function is thought to cooperate with oncogenic signaling pathways, such as the NOTCH1 pathway, to promote leukemogenesis.

Quantitative Data on PHF6 Function

The following tables summarize key quantitative findings from studies on PHF6, providing a comparative overview of its impact on gene expression and protein interactions.

Table 1: Differentially Expressed Genes upon PHF6 Knockout in a Murine B-ALL Model

| Gene | Log2 Fold Change | p-value | Function |

| Downregulated in Phf6 KO | |||

| Ebf1 | -1.58 | < 0.001 | B-cell lineage transcription factor |

| Pax5 | -1.23 | < 0.001 | B-cell lineage transcription factor |

| Cd79a | -2.11 | < 0.001 | B-cell receptor component |

| Cd19 | -0.98 | < 0.01 | B-cell surface marker |

| Upregulated in Phf6 KO | |||

| Tcf7 | 2.34 | < 0.001 | T-cell lineage transcription factor |

| Gata3 | 1.89 | < 0.001 | T-cell lineage transcription factor |

| Cd4 | 3.15 | < 0.001 | T-cell surface marker |

| Il7r | 1.55 | < 0.01 | Cytokine receptor in T-cell development |

| (Data adapted from supplementary materials of Soto-Feliciano et al., Genes & Development, 2017)[1] |

Table 2: PHF6 Interacting Proteins Identified by Co-Immunoprecipitation Mass Spectrometry

| Interacting Protein | Function | Association |

| NuRD Complex Components | ||

| CHD4 | Chromatin remodeling | Transcriptional Repression |

| HDAC1 | Histone deacetylation | Transcriptional Repression |

| RBBP4 | Histone binding | Transcriptional Repression |

| RBBP7 | Histone binding | Transcriptional Repression |

| Other Interactors | ||

| UBF1 | rRNA transcription | Ribosome biogenesis |

| PAF1 | Transcriptional elongation | Neurogenesis |

| (Data compiled from Todd & Picketts, Journal of Proteome Research, 2012 and other sources)[2][5] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to PHF6 function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PHF6.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for PHF6

This protocol is adapted for studying PHF6 binding in leukemia cell lines.

1. Cell Fixation and Chromatin Preparation:

-

Grow approximately 2x10^7 leukemia cells (e.g., Jurkat) to a density of 1x10^6 cells/mL.

-

Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature with gentle rotation.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a buffer containing protease inhibitors.

-

Shear chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined.

2. Immunoprecipitation:

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-PHF6 antibody. A non-specific IgG should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution and DNA Purification:

-

Elute the chromatin complexes from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

4. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified DNA using a standard library preparation kit.

-

Perform high-throughput sequencing.

Co-Immunoprecipitation (Co-IP) and Mass Spectrometry for PHF6 Interactors

This protocol is designed to identify proteins that interact with PHF6 in a cellular context.

1. Cell Lysis and Protein Extraction:

-

Harvest approximately 5x10^7 cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

2. Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-PHF6 antibody (or an antibody against an epitope tag if using a tagged PHF6 construct) overnight at 4°C. Use a corresponding IgG as a control.

-

Add Protein A/G beads and incubate for 2-4 hours to capture the immune complexes.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

3. Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads.

-

Run the eluate on an SDS-PAGE gel and visualize the proteins by Coomassie or silver staining.

-

Excise the entire protein lane or specific bands of interest.

-

Perform in-gel trypsin digestion of the proteins.

-

Extract the peptides for mass spectrometry analysis.

4. Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm.

-

Compare the proteins identified in the PHF6 IP to the IgG control to identify specific interactors.

CRISPR-Cas9 Mediated Knockout of PHF6

This protocol outlines the generation of PHF6 knockout cell lines using CRISPR-Cas9 technology.

1. gRNA Design and Cloning:

-

Design two or more guide RNAs (gRNAs) targeting an early exon of the PHF6 gene to ensure a frameshift mutation and functional knockout.

-

Clone the gRNAs into a Cas9 expression vector that also contains a selectable marker (e.g., GFP or puromycin resistance).

2. Transfection and Selection:

-

Transfect the leukemia cell line with the Cas9-gRNA plasmid using an appropriate method (e.g., electroporation or lipid-based transfection).

-

If a fluorescent marker is used, sort the transfected cells by FACS 48-72 hours post-transfection. If a resistance marker is used, apply the selection agent.

3. Single-Cell Cloning and Expansion:

-

Plate the sorted or selected cells at a limiting dilution in 96-well plates to obtain single-cell derived colonies.

-

Expand the single-cell clones.

4. Validation of Knockout:

-

Extract genomic DNA from the expanded clones.

-

Amplify the targeted region of the PHF6 gene by PCR.

-

Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

-

Confirm the absence of PHF6 protein expression in the validated knockout clones by Western blotting.

Conclusion and Future Directions

PHF6 is a multifaceted epigenetic regulator with profound effects on gene expression and cell fate. Its intricate interactions with chromatin remodeling complexes and its role in maintaining lineage identity underscore its importance in both normal development and disease. The loss of PHF6 function, particularly in the context of hematologic malignancies, disrupts the epigenetic landscape, leading to aberrant gene expression and promoting tumorigenesis.

Future research should focus on elucidating the precise mechanisms of PHF6 recruitment to specific genomic loci and further dissecting its context-dependent roles as both a transcriptional activator and repressor. Understanding the full spectrum of PHF6's interacting partners and downstream targets will be crucial for the development of novel therapeutic strategies targeting PHF6-mutated cancers and other associated disorders. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this critical epigenetic regulator.

References

- 1. PHF6 regulates phenotypic plasticity through chromatin organization within lineage-specific genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PHF6 Degrees of Separation: The Multifaceted Roles of a Chromatin Adaptor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Co-existence of PHF6 and NOTCH1 mutations in adult T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHF6 is a novel regulator of B-cell identity in acute lymphoblastic leukemia [dspace.mit.edu]

- 5. PHF6 interacts with the nucleosome remodeling and deacetylation (NuRD) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Mutations of PHF6 are associated with mutations of NOTCH1, JAK1 and rearrangement of SET-NUP214 in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

The Discovery of PHF6 Mutations in Börjeson-Forssman-Lehmann Syndrome: A Technical Guide

Executive Summary: Börjeson-Forssman-Lehmann syndrome (BFLS) is a rare, X-linked recessive disorder characterized by a wide spectrum of clinical features, including intellectual disability, distinct facial characteristics, obesity, and hypogonadism. For decades, the genetic basis of this syndrome remained elusive. This guide details the pivotal discovery of mutations in the Plant Homeodomain (PHD)-like Finger protein 6 (PHF6) gene as the underlying cause of BFLS. We will explore the experimental methodologies that led to this breakthrough, present a comprehensive overview of the mutational landscape, and discuss the functional implications of these mutations, providing researchers and drug development professionals with a foundational understanding of the molecular pathogenesis of BFLS.

Introduction: From Clinical Observation to Genetic Localization

First described in 1962, Börjeson-Forssman-Lehmann syndrome was recognized as an X-linked intellectual disability syndrome based on its inheritance pattern in affected families.[1][2] The clinical phenotype is variable but typically includes moderate to severe intellectual disability, epilepsy, obesity with marked gynecomastia, hypogonadism, and characteristic facial features such as swelling of subcutaneous facial tissue, narrow palpebral fissures, and large, fleshy ears.[3][4]

The journey to identify the causative gene began with linkage analysis in affected families, which successfully mapped the BFLS locus to a 17 Mb region on the X chromosome, specifically at Xq26-q27.[3] Subsequent efforts narrowed this candidate interval to approximately 9 Mb, a region containing over 62 genes. This set the stage for a systematic search for the precise genetic defect responsible for the syndrome.[3]

The Path to Discovery: Experimental Protocols

The identification of PHF6 as the BFLS gene was a result of meticulous genetic investigation, combining classic linkage analysis with modern sequencing techniques.

Experimental Workflow for Gene Identification

The overall strategy involved narrowing the chromosomal region of interest and then systematically screening candidate genes for mutations in affected individuals.

Detailed Methodologies

Protocol 1: Mutation Detection by PCR and Sanger Sequencing This was the primary method used in the initial discovery to screen candidate genes.[3][5]

-

Genomic DNA Extraction : Genomic DNA was isolated from peripheral blood leukocytes of BFLS patients and their relatives using standard protocols.

-

Primer Design : Primers were designed to flank each of the coding exons (exons 2-10) and the exon-intron boundaries of the PHF6 gene.

-

PCR Amplification : Each exon was individually amplified from genomic DNA using a standard polymerase chain reaction (PCR) protocol.

-

Sequencing : The PCR products were purified and subjected to bidirectional Sanger sequencing using fluorescently labeled dideoxynucleotides.

-

Sequence Analysis : Sequencing results from patients were compared to the reference PHF6 sequence to identify any variations. Identified mutations were confirmed by sequencing a second, independent PCR product.

Protocol 2: Mutation Discovery via Whole-Exome Sequencing (WES) WES has become a powerful tool for identifying causative mutations in families where an X-linked inheritance pattern is suspected but the specific gene is unknown.[1]

-

Library Preparation : Genomic DNA from affected individuals and key relatives (e.g., mothers, grandmother) was fragmented. Adapters were ligated to the DNA fragments to create a sequencing library.

-

Exome Capture : The library was hybridized to a set of probes designed to capture the protein-coding regions (exome) of the genome.

-

Next-Generation Sequencing (NGS) : The captured DNA fragments were sequenced using a high-throughput NGS platform.

-

Bioinformatic Analysis :

-

Alignment : Sequencing reads were aligned to the human reference genome (e.g., GRCh37).

-

Variant Calling : Genetic variants (SNPs, indels) were identified.

-

Filtering : Variants were filtered based on quality scores and frequency in population databases. For suspected X-linked disorders, analysis was focused on variants on the X chromosome.

-

Annotation : Remaining variants were annotated to determine their potential functional impact (e.g., missense, nonsense, frameshift).

-

-

Validation : Candidate pathogenic variants identified by WES were validated in the family members using Sanger sequencing.

Protocol 3: Subcellular Localization of PHF6 To gain initial insight into the protein's function, its location within the cell was determined.[3]

-

Construct Generation : The full-length coding sequence of PHF6 was cloned into an expression vector containing a Green Fluorescent Protein (GFP) tag, creating a PHF6-GFP fusion protein.

-

Cell Culture and Transfection : Human cell lines (e.g., HeLa cells) were cultured under standard conditions. The PHF6-GFP expression vector was then introduced into the cells using a transient transfection method.

-

Fluorescence Microscopy : After allowing time for protein expression (e.g., 24-48 hours), the cells were fixed and examined using a fluorescence microscope.

-

Analysis : The distribution of the green fluorescence signal was observed to determine the subcellular localization of the PHF6 protein. These studies revealed diffuse nuclear staining with a prominent accumulation in the nucleolus.[3]

The Mutational Spectrum of PHF6 in BFLS

Sequencing of the PHF6 gene in BFLS patients has revealed a wide range of mutations, primarily missense and truncating variants.[6] These mutations are distributed throughout the gene, suggesting that a loss of PHF6 function is the primary pathogenic mechanism.[7]

Table 1: Summary of Representative PHF6 Mutations in Börjeson-Forssman-Lehmann Syndrome

| Mutation Type | Nucleotide Change | Amino Acid Change | Location | Reference(s) |

|---|---|---|---|---|

| Missense | c.2T>C | p.M1T | Exon 2 | [6] |

| Missense | c.134G>A | p.C45Y | Exon 2 (PHD1) | [4][6] |

| Missense | c.413C>G | p.S138C | Exon 5 | [8] |

| Missense | c.769A>G | p.R257G | Exon 9 (PHD2) | [6] |

| Deletion | c.999_1001delTGA | p.D333del | Exon 10 | [4][6] |

| Nonsense | c.1024C>T | p.R342X | Exon 10 | [3][6] |

| Frameshift | c.130delC | p.H44TfsX5 | Exon 2 | [5] |

| Splice-site | c.837+1G>A | - | Intron 8 | [9] |

| Deletion | Deletion of Exons 8-10 | - | Exons 8-10 |[10] |

Note: This table is not exhaustive but represents the types of mutations identified. Some mutations, such as p.C45Y and p.R342X, are recurrent and have been found in multiple unrelated families.[4][6]

Functional Consequences and Signaling Pathways

The PHF6 protein contains two PHD-like zinc finger domains, which are characteristic of proteins involved in chromatin-mediated transcriptional regulation.[3][11] Its localization to the nucleus and nucleolus further supports a role in transcription.[3] PHF6 is believed to act as an epigenetic regulator, interacting with the Nucleosome Remodeling and Deacetylase (NuRD) complex to modulate gene expression.[11][12]

Role in Transcriptional Regulation via the NuRD Complex

Co-immunoprecipitation experiments have shown that PHF6 interacts with core components of the NuRD complex, such as CHD4, HDAC1, and RBBP4.[12][13] This complex plays a crucial role in embryonic development by modifying chromatin structure and deacetylating histones, generally leading to transcriptional repression. Loss-of-function mutations in PHF6 are thought to disrupt this interaction, leading to aberrant gene expression that underlies the developmental abnormalities seen in BFLS.

Potential Link to NF-κB Signaling

While primarily studied in the context of hematologic malignancies where PHF6 is also frequently mutated, there is evidence suggesting a functional link between PHF6 and the NF-κB signaling pathway.[14][15] Studies in myeloid leukemia models show that PHF6 can form a complex with the p50 subunit of NF-κB, promoting its nuclear translocation and the transcription of target genes like the anti-apoptotic factor BCL2.[14] While the direct relevance to the neurodevelopmental aspects of BFLS is still under investigation, it highlights a potential mechanism by which PHF6 loss could impact cell survival and proliferation.

Genotype-Phenotype Correlations

While loss-of-function mutations are the common thread, attempts to establish a clear correlation between the specific type or location of a PHF6 mutation and the severity of the BFLS phenotype have been challenging.[7] The clinical presentation is highly variable, even within the same family.[2]

However, a distinct pattern has emerged for females. While carrier females in BFLS families are often unaffected or show only mild features, a growing number of females with de novo (new) mutations in PHF6 present with a severe and distinct phenotype.[10][16][17] This phenotype often includes linear skin pigmentation, dental anomalies, and significant intellectual disability.[9] This suggests a possible genotype-phenotype correlation related to the nature of the mutation and its interaction with X-chromosome inactivation.[16]

Conclusion and Future Directions

The discovery of PHF6 mutations as the cause of Börjeson-Forssman-Lehmann syndrome was a landmark achievement, transforming the diagnosis from purely clinical to one that can be confirmed by molecular genetic testing.[6] The identification of PHF6 as a chromatin-associated protein involved in transcriptional regulation has provided a crucial window into the molecular mechanisms underlying this complex neurodevelopmental disorder.

For researchers and drug development professionals, the path forward involves several key areas:

-

Elucidating Downstream Targets : Identifying the specific genes and pathways regulated by the PHF6-NuRD complex is critical to understanding the cellular basis of the BFLS phenotype.

-

Developing Model Systems : Further characterization of animal models, such as the PHF6 mutant mouse, will be invaluable for dissecting the pathogenesis of the disease and for preclinical testing of potential therapeutic interventions.[18]

-

Therapeutic Strategies : With a loss-of-function mechanism, strategies aimed at restoring PHF6 function or compensating for its absence could be explored. This could include modulating the activity of the NuRD complex or targeting downstream pathways that are dysregulated as a result of PHF6 deficiency.

Understanding the multifaceted roles of PHF6 not only illuminates the basis of BFLS but also has broader implications for related X-linked intellectual disabilities and the role of epigenetic dysregulation in human disease.

References

- 1. The PHF6 Mutation c.1A>G; pM1V Causes Börjeson-Forsman-Lehmann Syndrome in a Family with Four Affected Young Boys - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mutations in PHF6 are associated with Börjeson-Forssman-Lehmann syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmg.bmj.com [jmg.bmj.com]

- 5. Mutations of PHF6 are associated with mutations of NOTCH1, JAK1 and rearrangement of SET-NUP214 in T-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]

- 6. Pathogenesis of Börjeson-Forssman-Lehmann Syndrome: Insights from PHF6 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PHF6 Degrees of Separation: The Multifaceted Roles of a Chromatin Adaptor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. Frontiers | PHF6 Mutations in Hematologic Malignancies [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. PHF6 maintains acute myeloid leukemia via regulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of PHF6 in acute myeloid leukemia [mappingignorance.org]

- 16. Further characterization of Borjeson‐Forssman‐Lehmann syndrome in females due to de novo variants in PHF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Börjeson–Forssman–Lehmann syndrome: delineating the clinical and allelic spectrum in 14 new families - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Handling of Acetyl-PHF6 Amide TFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Acetyl-PHF6 amide TFA, a tau-derived hexapeptide crucial for research into neurodegenerative diseases, particularly Alzheimer's disease. Due to its nature as a peptide salt containing Trifluoroacetic Acid (TFA), specific precautions are necessary to ensure laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a synthetic peptide with the sequence Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2. The trifluoroacetate salt form is common due to its use in peptide synthesis and purification.

| Property | Data |

| Molecular Formula | C40H64F3N9O11 |

| Molecular Weight | 903.99 g/mol |

| Appearance | White to off-white solid powder |

| Solubility | Soluble in DMSO (67.5 mg/mL with sonication)[1][2] |

| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture.[2] |

| Storage (In Solvent) | -80°C for up to 1 year.[2] |

Hazard Identification and Safety Precautions

The primary hazards associated with this compound stem from the trifluoroacetic acid component, which is corrosive. Direct contact can cause severe skin burns and eye damage. Inhalation of the powder or aerosols can irritate the respiratory tract.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1A - 1C |

| Serious Eye Damage/Eye Irritation | 1 |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation | 3 |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound to prevent exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Double gloving is recommended. | To prevent skin contact with the corrosive TFA component. |

| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn when there is a significant splash hazard. | To protect the eyes and face from splashes, which can cause severe burns. |

| Body Protection | A fully buttoned lab coat, long pants, and closed-toed shoes are mandatory. A chemical-resistant apron may be necessary for larger quantities. | To protect the skin from accidental spills and contamination. |

| Respiratory Protection | Work in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors should be used. | To prevent inhalation of the powder or aerosols, which can cause respiratory irritation. |

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.

General Handling

-

Work in a designated area: All work with this compound should be conducted in a well-ventilated chemical fume hood.

-

Avoid dust formation: Handle the solid powder carefully to avoid creating dust.

-

Use appropriate tools: Use spatulas and other equipment made of materials resistant to corrosive chemicals.

-

Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure.

-

Solution Preparation: When dissolving the peptide, add the solvent slowly to the solid. If using DMSO, sonication may be required to achieve full dissolution.[1][2]

-

Avoid Incompatibilities: Keep away from strong bases, oxidizing agents, and metals.

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

Storage

-

Container: Keep the container tightly sealed to prevent moisture absorption.

-

Temperature: Store the solid powder at -20°C for long-term storage.[2] For solutions in DMSO, store at -80°C.[2]

-

Location: Store in a dry, well-ventilated area away from incompatible materials.

First Aid Measures

In case of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

Spill Cleanup

-

Small Spills (Solid):

-

Wear appropriate PPE.

-

Gently sweep up the solid material, avoiding dust generation.

-

Place the material into a suitable, labeled container for hazardous waste disposal.

-

Clean the spill area with a suitable decontamination solution (e.g., a mild sodium bicarbonate solution) and then wipe with a damp cloth.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert others and contact the appropriate emergency response team.

-

Ensure the area is well-ventilated.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols and Considerations

Protocol for Preparing a Stock Solution

-

Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

-

In a chemical fume hood, weigh the desired amount of the peptide into a sterile, conical tube.

-

Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to your weighed peptide).

-

Cap the tube and vortex briefly.

-

If the peptide does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[1][2]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

Experimental Workflow: In Vitro Tau Aggregation Assay

The following diagram illustrates a typical workflow for an in vitro aggregation assay using this compound.

Caption: Workflow for in vitro tau aggregation assay.

Biological Context: Role in Tau Aggregation

Acetyl-PHF6 amide, derived from the third microtubule-binding repeat of the tau protein, is a critical component in the formation of paired helical filaments (PHFs), which are hallmarks of Alzheimer's disease.[3] The acetylation of the N-terminus and amidation of the C-terminus of the PHF6 peptide significantly enhance its propensity to aggregate into β-sheet-rich fibrils.[4][5]

The following diagram illustrates the proposed pathway of tau aggregation initiated by the PHF6 peptide.

Caption: PHF6-mediated tau aggregation pathway.

This guide is intended to provide comprehensive safety and handling information for this compound. Always consult your institution's safety guidelines and the most up-to-date Safety Data Sheet before handling any chemical.

References

- 1. abmole.com [abmole.com]

- 2. Acetyl-PHF6 amide(TFA) (878663-43-5 free base) | TargetMol [targetmol.com]

- 3. pnas.org [pnas.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring the Aggregation Propensity of PHF6 Peptide Segments of the Tau Protein Using Ion Mobility Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pathophysiology of Tau Hexapeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease.[1] The aggregation of tau into insoluble paired helical filaments (PHFs) and ultimately neurofibrillary tangles (NFTs) is a hallmark of these diseases and correlates with cognitive decline.[2][3][4] At the core of this aggregation process are short, highly amyloidogenic sequences within the microtubule-binding repeat domain of tau, specifically the hexapeptides ²⁷⁵VQIINK²⁸⁰ (PHF6*) and ³⁰⁶VQIVYK³¹¹ (PHF6).[5][6][7][8] These hexapeptides are potent drivers of tau fibrillization, forming the structural backbone of β-sheet-rich aggregates.[2][6][9] Understanding the pathophysiology of these hexapeptides is therefore critical for the development of effective therapeutic strategies against tauopathies. This guide provides a detailed examination of the mechanisms of tau hexapeptide-induced pathology, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Core Pathophysiological Mechanisms of Tau Hexapeptides

The primary pathogenic role of the VQIINK and VQIVYK hexapeptides lies in their intrinsic propensity to self-assemble into β-sheet structures, which act as nuclei for the aggregation of full-length tau protein.[6][10] The VQIVYK motif, in particular, is considered a primary driver of tau aggregation.[7] However, the VQIINK segment has been shown to be a more powerful driver of the aggregation of the full-length protein.[11] These hexapeptides promote the formation of stable "steric zippers" between adjacent β-sheets, which are crucial for the stability of the resulting fibrillar structures.[5]

Tau Hexapeptide Aggregation

The aggregation of tau hexapeptides follows a nucleation-dependent polymerization process, characterized by a lag phase, a growth (elongation) phase, and a plateau phase.[12] This process can be initiated spontaneously by the hexapeptides themselves or seeded by pre-existing aggregates in a prion-like manner.[11] Anionic cofactors, such as heparin, are often used in vitro to accelerate this process by inducing the formation of β-strands and α-helices in tau, particularly interacting with the hexapeptide motifs.[8]

Neurotoxicity of Tau Hexapeptides

Tau hexapeptide aggregates, particularly soluble oligomeric species, are considered the most neurotoxic forms, more so than the larger, insoluble fibrils.[8] Several mechanisms contribute to their toxicity:

-

Membrane Disruption: Tau hexapeptides can interact with and destabilize cellular membranes.[2][4][9] They exhibit favorable interactions with anionic membranes, leading to lipid extraction and the formation of ion-channel-like structures that disrupt cellular homeostasis.[2] This can lead to membrane permeabilization and subsequent cell death.

-

Synaptic Dysfunction: Tau aggregates can impair synaptic function by interfering with the release of neurotransmitters and disrupting the localization of synaptic proteins.[9]

-

Induction of Oxidative Stress and Inflammation: The aggregation process can trigger cellular stress responses, including oxidative stress and inflammation, further contributing to neuronal damage.[9]

Quantitative Data on Tau Hexapeptide Pathophysiology

The following tables summarize key quantitative data from studies on tau hexapeptide aggregation and toxicity.

Table 1: Aggregation Kinetics of Tau Hexapeptides

| Peptide | Condition | Lag Phase (hours) | Elongation Rate (RFU/hour) | Plateau (RFU) | Reference |

| Ac-PHF6 (VQIVYK) | 25 µM with heparin | ~0.5 | Not specified | Not specified | [13] |

| PHF6* (VQIINK) | 25 µM with heparin | <0.5 | Not specified | Not specified | [13] |

| Tau (298-317) | 12.5 µM with POPG vesicles | Not specified | Not specified | Not specified | [14] |

| P301L Tau (298-317) | 12.5 µM with POPG vesicles | Not specified | Not specified | Not specified | [14] |

RFU: Relative Fluorescence Units

Table 2: Cytotoxicity of Tau Hexapeptides

| Peptide/Aggregate | Cell Line | Assay | Concentration | % Cell Viability | Reference |

| Ac-PHF6 fibrils (short) | SH-SY5Y | MTS | Not specified | <25% | [2] |

| Ac-PHF6 fibrils (long) | SH-SY5Y | MTS | Not specified | ~50% | [2] |

| Unincubated Ac-PHF6 | SH-SY5Y | MTS | Not specified | ~75% | [2] |

| Heparin-induced Tau aggregates | PC12 | CCK-8 | 0.5 µM | 60.84% | [15] |

Table 3: Tau Hexapeptide-Induced Membrane Permeabilization

| Peptide | Vesicle Composition | Peptide Concentration | % Dye Release (15 min) | Reference |

| Tau (298-317) | POPG | 12.5 µM | ~34% | [14] |

| P301L Tau (298-317) | POPG | 12.5 µM | ~75% | [14] |

| Tau (298-317) | POPC | 12.5 µM | Minimal | [14][16] |

Signaling Pathways in Tau Hexapeptide Pathophysiology

Tau hexapeptide aggregation and toxicity are intricately linked to the dysregulation of several key signaling pathways. The phosphorylation of tau by kinases such as cyclin-dependent kinase 5 (Cdk5) and glycogen synthase kinase 3β (GSK3β) is a critical event that promotes its aggregation.[17][18]

Tau Phosphorylation and Aggregation Signaling

The interplay between Cdk5 and GSK3β is complex. Cdk5 can phosphorylate and inhibit GSK3β, but both kinases can also independently phosphorylate tau, promoting its aggregation.[18][19] The activator protein p25, which is upregulated in Alzheimer's disease, can bind to and activate both Cdk5 and GSK3β, leading to enhanced tau phosphorylation.[20]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research in this field.

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in vitro.[2]

Principle: Thioflavin T is a fluorescent dye that exhibits a significant increase in fluorescence upon binding to the β-sheet structures of amyloid fibrils.[21] This allows for real-time monitoring of the aggregation process.

Protocol:

-

Reagent Preparation:

-

Peptide Stock: Dissolve lyophilized tau hexapeptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mg/mL to disaggregate the peptide. Aliquot and evaporate the HFIP overnight in a fume hood. Store dried aliquots at -80°C. Immediately before use, dissolve in assay buffer (e.g., 20 mM Ammonium Acetate, pH 7.0) to the desired concentration (e.g., 50 µM).[2]

-

ThT Stock Solution: Prepare a 1 mM ThT solution in sterile, double-distilled water and filter through a 0.22 µm syringe filter. Store at 4°C, protected from light.

-

Heparin Stock Solution (Optional): Prepare a stock solution of heparin in the assay buffer.

-

-

Assay Procedure:

-

In a black, clear-bottom 96-well plate, combine the tau peptide solution, ThT (final concentration of 10-25 µM), and heparin (if used, at a desired molar ratio to the peptide, e.g., 1:4) in the assay buffer to a final volume of 100-200 µL per well.[6][10][12]

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking (e.g., 10 seconds of shaking before each reading).[21]

-

Measure the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm at regular intervals (e.g., every 15-30 minutes) using a microplate reader.[12][22]

-

-

Data Analysis:

-

Subtract the background fluorescence of a control well containing only buffer and ThT.

-

Plot the average fluorescence intensity against time to generate an aggregation curve.

-

MTS Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of tau hexapeptides.

Principle: The MTS tetrazolium salt is reduced by viable cells with active metabolism to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~490 nm.[5][23][24]

Protocol:

-

Cell Culture:

-

Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare different concentrations of the tau hexapeptide (monomers, oligomers, or fibrils) in cell culture medium.

-

Remove the old medium from the cells and add the peptide-containing medium. Include a vehicle control (medium only).

-

Incubate the cells for the desired period (e.g., 24-48 hours).

-

-

MTS Assay:

-

Data Analysis:

-

Subtract the absorbance of a background control (medium only with MTS reagent).

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Conclusion

The hexapeptides VQIINK and VQIVYK are central to the pathophysiology of tauopathies, acting as critical nucleating sequences that drive the aggregation of the tau protein. Their aggregation leads to the formation of neurotoxic oligomers and fibrils that contribute to neuronal dysfunction and death through mechanisms including membrane disruption and synaptic impairment. A thorough understanding of the biophysical properties, aggregation kinetics, and cellular toxicity of these hexapeptides is paramount for the rational design of therapeutic agents aimed at inhibiting tau aggregation and mitigating its pathological consequences. The experimental protocols and signaling pathway models presented in this guide provide a framework for researchers to further investigate the intricate roles of tau hexapeptides in neurodegenerative diseases and to screen for potential inhibitors.

References

- 1. Tau-Derived-Hexapeptide 306VQIVYK311 Aggregation Inhibitors: Nitrocatechol Moiety as A Pharmacophore In Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Membrane-mediated fibrillation and toxicity of the tau hexapeptide PHF6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Hexameric Aggregation Nucleation Core Sequences and Diversity of Pathogenic Tau Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane-mediated fibrillation and toxicity of the tau hexapeptide PHF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 11. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Effect of Tau Fragment and Membrane Interactions on Membrane Permeabilization and Peptide Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potentiation of tau aggregation by cdk5 and GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease [frontiersin.org]

- 20. CDK5 activator protein p25 preferentially binds and activates GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 22. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetyl-PHF6 Amide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis of Acetyl-PHF6 amide (Sequence: Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2), a peptide fragment of the tau protein crucial for studying its aggregation in neurodegenerative diseases like Alzheimer's. The following sections detail the solid-phase peptide synthesis (SPPS) methodology, purification, and characterization of this peptide.

Overview of the Synthesis Strategy

The synthesis of Acetyl-PHF6 amide is achieved using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The N-terminus of each amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains are protected by acid-labile tert-butyl (tBu) based groups. The synthesis culminates in the acetylation of the N-terminus, followed by cleavage from the resin and removal of all side-chain protecting groups using a strong acid cocktail. The C-terminal amide is generated by using a Rink Amide resin.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Acetyl-PHF6 amide on a 0.1 mmol scale.

Table 1: Reagents for Solid-Phase Peptide Synthesis

| Step | Reagent | Equivalents (relative to resin loading) | Concentration / Volume |

| Resin Swelling | Dimethylformamide (DMF) | - | 5 mL |

| Fmoc Deprotection | Piperidine in DMF | - | 20% (v/v) |

| Amino Acid Coupling | Fmoc-protected Amino Acid | 3 | - |